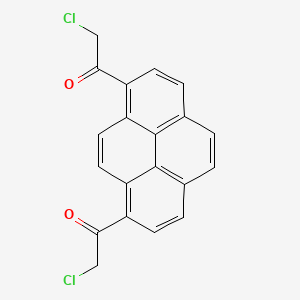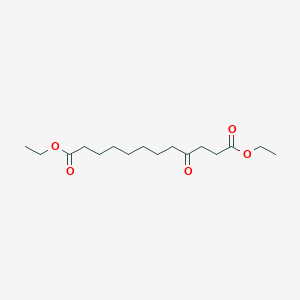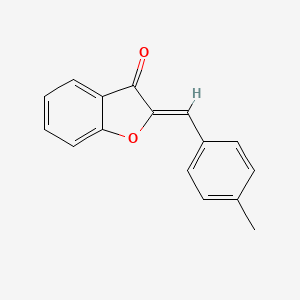![molecular formula C13H18ClNO3 B14352414 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide CAS No. 90257-31-1](/img/structure/B14352414.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide is an organic compound with the molecular formula C12H16ClNO3 It is characterized by the presence of a chloro, ethoxy, and methoxymethyl group attached to a phenyl ring, along with a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide typically involves the reaction of 3-chloro-4-ethoxy-5-(methoxymethyl)aniline with propanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with signaling pathways involved in inflammation, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can be compared with other similar compounds, such as:
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the ethoxy and methoxymethyl groups.
N-(4-Ethoxyphenyl)propanamide: Similar structure but lacks the chloro and methoxymethyl groups.
N-(4-Methoxymethylphenyl)propanamide: Similar structure but lacks the chloro and ethoxy groups.
The presence of the chloro, ethoxy, and methoxymethyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from these similar compounds.
Propriétés
| 90257-31-1 | |
Formule moléculaire |
C13H18ClNO3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide |
InChI |
InChI=1S/C13H18ClNO3/c1-4-12(16)15-10-6-9(8-17-3)13(18-5-2)11(14)7-10/h6-7H,4-5,8H2,1-3H3,(H,15,16) |
Clé InChI |
BUSCZBPJQJNCPR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








